Cas no 949668-93-3 (N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide)

N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide structure
949668-93-3 structure
Product Name:N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide
CAS No:949668-93-3
MF:C20H28N4O2
MW:356.461924552917
CID:6537250
PubChem ID:9338581
Update Time:2025-08-03

N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26685083
    • N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide
    • Z46455520
    • 949668-93-3
    • AKOS034392716
    • Inchi: 1S/C20H28N4O2/c1-14-9-15(2)19(16(3)10-14)22-17(25)11-24(4)12-18(26)23-20(13-21)7-5-6-8-20/h9-10H,5-8,11-12H2,1-4H3,(H,22,25)(H,23,26)
    • InChI Key: AFHXXCPWOFCWHX-UHFFFAOYSA-N
    • SMILES: O=C(CN(C)CC(NC1C(C)=CC(C)=CC=1C)=O)NC1(C#N)CCCC1

Computed Properties

  • Exact Mass: 356.22122615g/mol
  • Monoisotopic Mass: 356.22122615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 85.2Ų

N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26685083-0.05g
N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide
949668-93-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide

Introduction to N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide (CAS No. 949668-93-3)

N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 949668-93-3, represents a pinnacle of molecular design and functionality, incorporating multiple pharmacophoric elements that make it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a cyanocyclopentyl moiety and an amide linkage. The presence of these features suggests potential interactions with biological targets, making it an intriguing subject for drug discovery efforts. Specifically, the cyanocyclopentyl group can serve as a scaffold for further derivatization, while the amide functionality provides a site for hydrogen bonding interactions, which are crucial for binding affinity in drug design.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide stands out due to its structural complexity and the potential for multiple modes of action. The compound’s design incorporates elements that are known to interact with enzymes and receptors, suggesting its utility in addressing complex therapeutic challenges.

The synthesis of such intricate molecules requires meticulous planning and execution. The incorporation of the methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino group into the molecular framework adds another layer of complexity, necessitating advanced synthetic methodologies. These methodologies often involve multi-step reactions and precise control over reaction conditions to ensure high yield and purity. The expertise required to synthesize this compound underscores its significance in the realm of advanced chemical synthesis.

One of the most compelling aspects of N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide is its potential as a lead compound for further drug development. Researchers have been exploring its pharmacological properties to identify possible therapeutic applications. Preliminary studies have indicated that this compound may exhibit activity against several targets of interest, including enzymes involved in inflammatory pathways and receptors implicated in neurological disorders.

The< strong> 2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino] group is particularly noteworthy as it can be tailored to enhance binding affinity and selectivity. This flexibility allows researchers to fine-tune the properties of the compound to optimize its pharmacological profile. The< strong> 2,4,6-trimethylphenyl moiety within this group further contributes to the compound’s complexity by providing additional interaction points with biological targets.

The investigation into the biological activity of N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide has been complemented by computational studies. Molecular modeling techniques have been employed to predict how this compound might interact with various biological targets at the atomic level. These studies have provided valuable insights into the compound’s binding mode and have guided efforts to optimize its structure for improved efficacy.

In conclusion, N-(1-cyanocyclopentyl)-2-[methyl({[(2,4,6-trimethylphenyl)carbamoyl]methyl})amino]acetamide (CAS No. 949668-93-3) represents a significant advancement in pharmaceutical chemistry. Its complex structure and multifaceted functional groups make it a promising candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play a crucial role in the discovery of novel therapeutics that address unmet medical needs.

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